molecular formula C19H19ClF2N2O3S B11355443 1-[(4-chlorobenzyl)sulfonyl]-N-(2,6-difluorophenyl)piperidine-4-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-(2,6-difluorophenyl)piperidine-4-carboxamide

Cat. No.: B11355443
M. Wt: 428.9 g/mol
InChI Key: UGAWWXWCUILOQI-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,6-DIFLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with a carboxamide group, a chlorophenyl group, and a difluorophenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,6-DIFLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using suitable reagents and conditions.

    Substitution with Chlorophenyl and Difluorophenyl Groups: The chlorophenyl and difluorophenyl groups can be introduced through substitution reactions using appropriate halogenated precursors and coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,6-DIFLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenated precursors and coupling reagents like palladium catalysts are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,6-DIFLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular assays.

    Industry: The compound can be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,6-DIFLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,6-DIFLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C19H19ClF2N2O3S

Molecular Weight

428.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-(2,6-difluorophenyl)piperidine-4-carboxamide

InChI

InChI=1S/C19H19ClF2N2O3S/c20-15-6-4-13(5-7-15)12-28(26,27)24-10-8-14(9-11-24)19(25)23-18-16(21)2-1-3-17(18)22/h1-7,14H,8-12H2,(H,23,25)

InChI Key

UGAWWXWCUILOQI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=C(C=CC=C2F)F)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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